molecular formula C3F9LaO9S3 B104890 Lanthanum(III) trifluoromethanesulfonate CAS No. 52093-26-2

Lanthanum(III) trifluoromethanesulfonate

Cat. No. B104890
CAS RN: 52093-26-2
M. Wt: 586.1 g/mol
InChI Key: WGJJZRVGLPOKQT-UHFFFAOYSA-K
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Description

Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is a chemical compound that has been extensively studied for its catalytic properties in various organic reactions. It is an effective single-component catalyst that can facilitate the synthesis of amides from esters and amines under mild conditions, demonstrating high selectivity and efficiency . The compound is also involved in the aminolysis of 1,2-epoxides to produce β-amino alcohols with remarkable anti stereoselectivity and regioselectivity . Furthermore, chiral lanthanum triflates have been utilized in asymmetric Diels-Alder reactions, showcasing the unique structure of the triflate and its ability to stereoselectively synthesize enantiomers .

Synthesis Analysis

Lanthanum triflate can be synthesized from lanthanum oxides and various sulfonic acids. For instance, a novel scandium(III) complex with disulfonates as counter anions was prepared from scandium oxides and perfluoropropane-1,3-disulfonic acid, indicating a potential synthetic route for related lanthanum compounds . The synthesis of lanthanide triflates, including lanthanum triflate, involves the combination of lanthanide oxides with trifluoromethanesulfonic acid, resulting in compounds that can be characterized by their optical properties and thermal behavior .

Molecular Structure Analysis

The molecular structure of lanthanum triflate has been characterized using various spectroscopic techniques. Infrared spectra, absorption, and emission spectra indicate that the sulfonate groups are not coordinated to the cation in lanthanide triflate complexes . The structure of the solvated lanthanum(III) ion in different solutions has been determined using EXAFS and large-angle X-ray scattering, revealing a nine water molecule coordination in a tricapped trigonal prismatic configuration in aqueous solutions .

Chemical Reactions Analysis

Lanthanum triflate is known for its catalytic role in a variety of chemical reactions. It catalyzes the acetalization of ketones and aldehydes with methyl orthoformate in methanol, with the catalytic activity increasing across the lanthanide series . Additionally, it has been used to catalyze the synthesis of benzyl ethers from benzyl alcohols using microwave radiation or heating . The compound also plays a role in the thermal decomposition of lanthanide triflates to lanthanide fluoride, carbonyl fluoride, and sulfur dioxide at temperatures above 400°C .

Physical and Chemical Properties Analysis

Lanthanum triflate exhibits interesting physical and chemical properties. Its solubility in anhydrous acetonitrile has been studied, revealing that heavier lanthanide triflates are more soluble under strictly anhydrous conditions . The compound's thermal stability has been analyzed, showing that dehydration occurs in multiple steps and is followed by decomposition at high temperatures . The non-coordinating nature of the triflate anion in lanthanide complexes has been confirmed, which affects the coordination environment and the physical properties of these complexes .

Scientific Research Applications

Catalysis in Organic Synthesis

Lanthanum trifluoromethanesulfonate serves as an effective catalyst in organic synthesis. It has been used in the direct amidation of esters, facilitating the synthesis of various amides from esters and amines under mild conditions. This demonstrates the catalyst's versatility and effectiveness in controlling amidation reactions (Morimoto et al., 2014). Additionally, it catalyzes the condensation of benzyl alcohols with primary and secondary alcohols, as well as the synthesis of benzyl ethers, showcasing its broad application in organic chemistry (Handlon & Guo, 2004).

Structural Studies and Hydration

In studies focusing on the structure of solvated lanthanum(III) ions, Lanthanum(III) trifluoromethanesulfonate has been crucial in understanding the coordination and hydration spheres of lanthanum ions. Techniques like EXAFS and large-angle X-ray scattering have been utilized to explore the lanthanum(III) ion's structure in various solvents, providing insights into the coordination chemistry of lanthanides (Näslund et al., 2000).

Metallosupramolecular Arrays

Lanthanum(III) trifluoromethanesulfonate has been used in the formation of lanthanide(III)-containing metallosupramolecular arrays. This involves coordination with molecules like N,N-dimethylformamide to form complex structures, which are crucial in the study of supramolecular chemistry and crystal engineering (Danjo et al., 2015).

Membrane Science

In membrane science, this compound has been integrated into structures like Nafion membranes. These membranes are investigated for potential applications in fuel cells, with lanthanum trifluoromethanesulfonate enhancing specific properties such as proton conductivity and alcohol permeability reduction (Barbora et al., 2009).

Luminescence and Imaging

Lanthanum(III) trifluoromethanesulfonate has applications in the development of near-infrared imaging agents. Its unique luminescence properties when combined with other compounds are explored for potential uses in technology, biology, and medicine (Martinić et al., 2019).

Lanthanum Electrodeposition

This compound is also significant in electrodeposition processes. It has been used in ambient atmosphere for lanthanum electrodeposition, showcasing its potential in materials science and electrochemistry (Legeai et al., 2008).

Safety And Hazards

Lanthanum(III) trifluoromethanesulfonate causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

lanthanum(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.La/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJJZRVGLPOKQT-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9LaO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370049
Record name Lanthanum tris(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanthanum(III) trifluoromethanesulfonate

CAS RN

52093-26-2
Record name Lanthanum tris(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanthanum tris(trifluoromethanesulfonate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

40 ml of H2O are placed in a 100 ml round-bottomed flask having a magnetic stirrer, and 12.78 g (85 mmol) of trifluoromethanesulfonic acid are weighed in. With stirring, 14.15 g (15 mmol) of lanthanum carbonate are added. The neutral suspension is filtered, and the filtrate is concentrated by evaporation in a rotary evaporator and then dried under a high vacuum. 18.0 g of lanthanum triflate are obtained in the form of a white powder.
Quantity
12.78 g
Type
reactant
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lanthanum carbonate (15 g.) and trifluoromethanesulfonic acid (22.5 g) are combined as described in Example II. The solution is evaporated at reduced pressure and the residue, dried over sulfuric acid in dessicator. The product obtained, 20.4 g., gave the following analysis: % La 22.06; % S 15.88; % H2O 5.61, indicating an Al:S ratio of 1:3.12.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
La
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanthanum(III) trifluoromethanesulfonate
Reactant of Route 2
Lanthanum(III) trifluoromethanesulfonate
Reactant of Route 3
Lanthanum(III) trifluoromethanesulfonate

Citations

For This Compound
91
Citations
J Näslund, P Lindqvist-Reis, I Persson… - Inorganic …, 2000 - ACS Publications
The structure of the solvated lanthanum(III) ion has been determined in aqueous, dimethyl sulfoxide, and N,N‘-dimethylpropyleneurea solution by means of the EXAFS and large-angle X…
Number of citations: 113 pubs.acs.org
TT Bui, HK Kim - Synlett, 2020 - thieme-connect.com
A novel lanthanum triflate mediated conversion of N-benzyloxycarbonyl-, N-allyloxycarbonyl-, and N-trichloroethoxycarbonyl-protected amines into nonsymmetric ureas was discovered. …
Number of citations: 8 www.thieme-connect.com
P Basak, P Ghosh - Rare Earth Elements: Processing, Catalytic …, 2023 - books.google.com
The triflate salts of lanthanides are known as lanthanide triflates. Due to their hard nature and strong attraction for the oxygen present in the carbonyl group, lanthanide compounds act …
Number of citations: 0 books.google.com
D Warmińska, A Fuchs, D Lundberg - The Journal of Chemical …, 2013 - Elsevier
The concentration and temperature dependencies of density of lanthanum, gadolinium, lutetium and sodium trifluoromethanesulfonates in N,N-dimethylformamide (DMF) and N,N-…
Number of citations: 16 www.sciencedirect.com
H Danjo, T Nakagawa, K Katagiri… - Crystal Growth & …, 2015 - ACS Publications
Lanthanide(III)-containing metallosupramolecular arrays were prepared in the crystalline state simply by mixing trifluoromethanesulfonate salts of yttrium(III), lanthanum(III), europium(III)…
Number of citations: 10 pubs.acs.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
BA Kulkarni, A Ganesan - Journal of Combinatorial Chemistry, 1999 - ACS Publications
Acrylic acid was immobilized on polystyrene−Wang resin, followed by Baylis−Hillman reaction with aldehydes using DABCO as catalyst. Addition of 1 equiv of lanthanum(III) …
Number of citations: 56 pubs.acs.org
D KUMAR, P KUMAR, PK SHARMA… - Journal of Medicinal …, 2019 - researchgate.net
Natural l-menthol is a flavour and fragrance bearing compound, obtained from the essential oil of Cornmint or the mentholmint (Mentha arvensis). The valuable essential oil is obtained …
Number of citations: 1 www.researchgate.net
HB Phan, TH Nguyen, DD Le, NH Nguyen… - Journal of Flow …, 2023 - Springer
The direct conversion of glucose to 5-(hydroxymethyl)furfural (HMF) has been considered a challenging process. In this study, we developed a new method using gadolinium(III) …
Number of citations: 3 link.springer.com
G Wang, MS Taylor - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
Methods for the regioselective ring‐opening of 3,4‐epoxy alcohols and 2,3‐epoxy alcohols with halide nucleophiles, using a diarylborinic acid catalyst, are disclosed. Ring‐opening …
Number of citations: 22 onlinelibrary.wiley.com

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